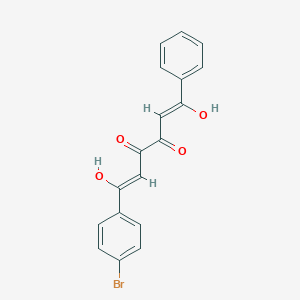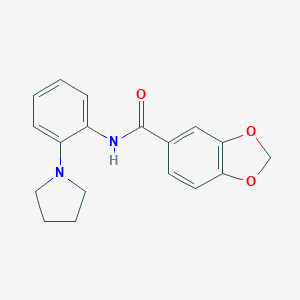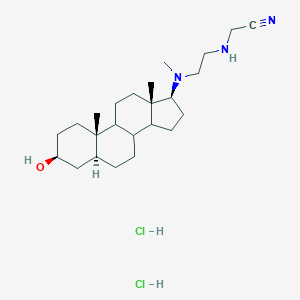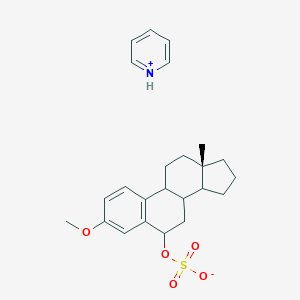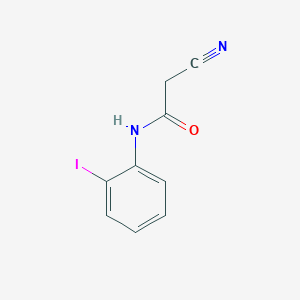
2-cyano-N-(2-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-iodophenyl)acetamide, also known as CIAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a cyano group and an iodophenyl group.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in imaging and diagnostic applications. The compound has been shown to selectively bind to certain receptors in the body, making it a useful tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2-iodophenyl)acetamide is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, leading to the inhibition of certain biological processes. The compound has been shown to selectively bind to certain cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(2-iodophenyl)acetamide in lab experiments include its well-established synthesis method, its selective binding to certain receptors, and its potential applications in imaging and diagnostic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-(2-iodophenyl)acetamide. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the further study of its mechanism of action and its potential applications in imaging and diagnostic applications. Additionally, the compound could be further studied for its potential use as an anticancer, antiviral, or antimicrobial agent. Overall, the study of this compound has the potential to lead to new discoveries in the field of scientific research.
Synthesemethoden
The synthesis of 2-cyano-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoaniline with cyanoacetic acid in the presence of a catalyst. The reaction yields the desired compound in good yields and purity. The synthesis of this compound has been well-established in the literature and is widely used in scientific research.
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
2-cyano-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
LSHXFOJQJDREFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



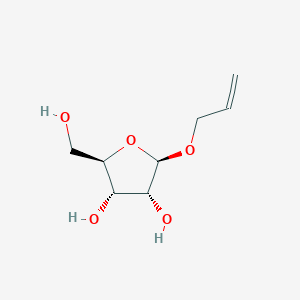
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
